molecular formula C9H10N2O3 B14855115 2-Hydroxy-N1-methylterephthalamide

2-Hydroxy-N1-methylterephthalamide

Cat. No.: B14855115
M. Wt: 194.19 g/mol
InChI Key: MWJHQDNDBCNPJO-UHFFFAOYSA-N
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Description

2-Hydroxy-1-N-methylbenzene-1,4-dicarboxamide is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.189 g/mol . It is a member of the benzamides class of compounds . This compound is known for its unique structure, which includes a hydroxyl group and a methyl group attached to a benzene ring with two carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-N-methylbenzene-1,4-dicarboxamide typically involves the reaction of 2-hydroxybenzoic acid with N-methylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-N-methylbenzene-1,4-dicarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-keto-1-N-methylbenzene-1,4-dicarboxamide.

    Reduction: Formation of 2-hydroxy-1-N-methylbenzene-1,4-diamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-1-N-methylbenzene-1,4-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-N-methylbenzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1-N-methylbenzene-1,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-hydroxy-1-N-methylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C9H10N2O3/c1-11-9(14)6-3-2-5(8(10)13)4-7(6)12/h2-4,12H,1H3,(H2,10,13)(H,11,14)

InChI Key

MWJHQDNDBCNPJO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C(=O)N)O

Origin of Product

United States

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